A-966492 - 934162-61-5

A-966492

Catalog Number: EVT-287969
CAS Number: 934162-61-5
Molecular Formula: C18H17FN4O
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-966492 is a dual inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2 (Kis = 1 and 1.5 nM, respectively). It reduces tumor growth by 46 and 92% in an MX-1 mouse xenograft model when administered at doses of 100 and 200 mg/kg per day, respectively. A-966492 also reduces tumor growth in a B16/F10 murine melanoma model when administered in combination with temozolomide.
A-966492 is a potent PARP inhibitor, which displayed excellent potency against the PARP-1 enzyme with a K(i) of 1 nM and an EC of 1 nM in a whole cell assay. In addition, A-966492 is orally bioavailable across multiple species, crosses the blood-brain barrier, and appears to distribute into tumor tissue. It also demonstrated good in vivo efficacy in a B16F10 subcutaneous murine melanoma model in combination with temozolomide and in an MX-1 breast cancer xenograft model both as a single agent and in combination with carboplatin.
Source and Classification

A-966492 is classified as a PARP inhibitor, specifically targeting PARP1 and PARP2 enzymes. It is structurally identified as 2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide, with a molecular formula of C18H17FN4OC_{18}H_{17}FN_{4}O and a molecular weight of approximately 324.4 Da. The compound's CAS Registry Number is 934162-61-5 .

Synthesis Analysis

The synthesis of A-966492 involves several key steps that utilize various organic chemistry techniques. The compound was synthesized through a multi-step process that typically includes:

  1. Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
  2. Fluorination: The introduction of the fluorine atom at the appropriate position on the phenyl ring is performed using fluorinating agents.
  3. Pyrrolidine Integration: The pyrrolidine moiety is incorporated via an amination reaction, which may involve coupling reactions or nucleophilic substitutions.
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC), ensuring a purity level of ≥98% .
Molecular Structure Analysis

The molecular structure of A-966492 features a benzimidazole ring system, which is significant for its biological activity. Key structural components include:

The spatial arrangement allows for effective binding within the active site of PARP enzymes, facilitating its role as an inhibitor .

Chemical Reactions Analysis

A-966492 primarily engages in reversible binding interactions with PARP1 and PARP2, inhibiting their enzymatic activity. The key reactions include:

  1. Inhibition Mechanism: A-966492 binds to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, preventing them from catalyzing the poly(ADP-ribosyl)ation of target proteins involved in DNA repair processes.
  2. Selectivity Profile: Studies indicate that A-966492 has selectivity profiles that are intermediate between other known inhibitors like veliparib and niraparib, suggesting potential for targeted therapeutic applications .
Mechanism of Action

The mechanism by which A-966492 exerts its effects involves several steps:

  1. Binding to PARP Enzymes: Upon administration, A-966492 selectively binds to the active sites of PARP1 and PARP2.
  2. Inhibition of DNA Repair: By inhibiting these enzymes, A-966492 disrupts the repair of single-strand breaks in DNA, leading to accumulation of DNA damage.
  3. Cell Cycle Effects: The inhibition does not induce apoptosis directly but can lead to increased sensitivity to other chemotherapeutic agents by impairing cellular repair mechanisms .
Physical and Chemical Properties Analysis

A-966492 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations up to 65 mg/ml but has limited solubility in water (<1 mg/ml) and ethanol (<1 mg/ml) .
  • Purity: The compound boasts a high purity level (≥98%) as verified by HPLC techniques.
  • Stability: Stability studies indicate that A-966492 maintains its integrity under physiological conditions, making it suitable for biological assays.
Applications

A-966492 holds promise in various scientific applications:

  1. Cancer Therapeutics: As a potent PARP inhibitor, it is being investigated for use in combination therapies for cancers characterized by defective DNA repair mechanisms, such as those associated with BRCA mutations.
  2. Antiviral Research: Preliminary studies suggest potential applications in enhancing antiviral responses through modulation of DNA damage repair pathways .
  3. Preclinical Studies: Ongoing research aims to further characterize A-966492's pharmacokinetics and efficacy across different cancer models .
Molecular Pharmacology of A-966492 as a PARP1/2 Inhibitor

Structural Determinants of PARP1/2 Selectivity and Binding Kinetics

A-966492 (chemical name: (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide) is a benzimidazole carboxamide derivative optimized for high-affinity binding to the catalytic domain (CAT) of PARP1 and PARP2. Its molecular structure features three critical regions:

  • Benzimidazole-4-carboxamide core: Mimics the nicotinamide moiety of NAD⁺, forming hydrogen bonds with conserved residues (e.g., Gly863, Ser904) in the CAT active site [4] [8].
  • 2-Fluoro-4-(pyrrolidin-2-yl)phenyl group: The (S)-stereochemistry of the pyrrolidine ring enhances hydrophobic interactions with PARP1’s helical subdomain (HD), while the fluorine atom stabilizes binding via halogen bonding with Tyr907 [7] [9].
  • Stereospecific side chain: The (S)-pyrrolidine configuration confers a >10-fold selectivity advantage over the (R)-enantiomer due to optimal positioning within the PARP1-specific subpocket [7].

Binding kinetics studies reveal A-966492’s slow dissociation rate (koff = 0.0001–0.002 s⁻¹), leading to prolonged chromatin retention. This "trapping" mechanism arises from conformational changes in PARP1’s helical domain (HD) upon inhibitor binding, which stabilizes the enzyme-DNA complex [3] [8].

Table 1: Structural Determinants of A-966492 Binding

Structural ElementInteraction with PARP1/2Functional Consequence
Benzimidazole carboxamideH-bonds with Gly863, Ser904; π-stacking with Tyr889NAD⁺ competition
Fluorine atom (phenyl ring)Halogen bond with Tyr907Enhanced binding affinity
(S)-PyrrolidineHydrophobic contacts with Leu769, Ala898 (PARP1)PARP1 selectivity over PARP2

Biochemical Mechanisms of PARylation Inhibition and Catalytic Domain Interactions

A-966492 inhibits PARylation through competitive displacement of NAD⁺ at the CAT domain. Key biochemical interactions include:

  • Catalytic pocket occlusion: The carboxamide group occupies the nicotinamide-binding site (N-subsite), preventing NAD⁺ access [4] [8].
  • HD domain destabilization: Upon binding, A-966492 induces a conformational shift in the HD domain, disrupting the catalytic triad (His862, Tyr986) required for PAR chain elongation [8] [10].
  • HPF1 modulation: Unlike olaparib, A-966492’s binding affinity is not enhanced by Histone PARylation Factor 1 (HPF1). This suggests its mechanism is independent of HPF1-PARP1 complex formation, a trait linked to reduced off-target effects [8].

Notably, A-966492 achieves near-complete enzyme inhibition (IC₅₀ = 1 nM in cell-free assays), suppressing PAR formation by >90% in B16F10 melanoma cells at 10 nM [1] [7].

Comparative Inhibition Profiles: PARP1 (Ki = 1 nM) vs. PARP2 (Ki = 1.5 nM)

A-966492 exhibits balanced potency against PARP1 (Ki = 1 nM) and PARP2 (Ki = 1.5 nM) in enzymatic assays. However, cellular studies reveal nuanced selectivity:

  • PARP1 preference: In CeTEAM biosensor assays, A-966492 stabilizes PARP1 L713F-GFP with EC₅₀ = 1 nM but requires higher concentrations (EC₅₀ = 11 nM) for PARP2 L269A-mCherry, indicating cellular context influences selectivity [5].
  • Structural basis for differential binding: PARP2 lacks the third zinc finger domain present in PARP1, reducing hydrophobic contact points for the pyrrolidine group. This diminishes A-966492’s binding kinetics (ΔG = -0.8 kcal/mol) [4] [7].
  • Benchmarking against clinical PARPi: A-966492’s PARP1 affinity exceeds veliparib (Ki = 5.2 nM) but is lower than talazoparib (Ki = 0.2 nM). Its PARP2 inhibition is superior to niraparib (Ki = 3 nM) [5] [8].

Table 2: Selectivity Profile of A-966492 vs. Clinical PARP Inhibitors

CompoundPARP1 Ki (nM)PARP2 Ki (nM)Selectivity Ratio (PARP2/PARP1)
A-9664921.01.51.5
Olaparib1.20.90.75
Niraparib1.83.01.7
Talazoparib0.21.15.5
Veliparib5.22.30.44

Allosteric Modulation of DNA Repair Pathways by A-966492

Beyond catalytic inhibition, A-966492 drives synthetic lethality through allosteric "trapping":

  • Chromatin retention enhancement: A-966492 extends PARP1’s residence time on DNA damage sites by >10-fold compared to uninhibited enzyme. This blocks base excision repair (BER) by sterically hindering repair factors (e.g., XRCC1) [3] [10].
  • Repair pathway disruption: Trapped PARP1-DNA complexes collide with replication forks, converting single-strand breaks (SSBs) into double-strand breaks (DSBs). In BRCA-deficient cells, this overwhelms homologous recombination (HR) capacity, causing apoptosis [3] [6].
  • Correlation with cytotoxicity: Studies show a direct relationship between PARP1 retention strength (R = 0.93) and cytotoxicity. A-966492’s retention index (RI = 8.5) exceeds veliparib (RI = 1.0) but is lower than talazoparib (RI = 100) [3] [8].

Table 3: Allosteric Effects of PARP Inhibitors on DNA Repair

PARP InhibitorChromatin Retention IndexS/G₂ Cell Cycle ArrestDSB Formation Efficacy
A-9664928.5ModerateHigh
Olaparib6.0ModerateHigh
Talazoparib100StrongVery High
Veliparib1.0WeakLow

Table 4: Chemical Profile of A-966492

PropertyValue
IUPAC Name(S)-2-(2-Fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide
SynonymsA-966492; 2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide
CAS Registry #934162-61-5
Molecular FormulaC₁₈H₁₇FN₄O
Molecular Weight324.35 g/mol
SolubilitySoluble in DMSO (65 mg/mL); Ethanol (<1 mg/mL); Water (<1 mg/mL)
Storage Conditions-20°C (stable ≥12 months as solid)

Properties

CAS Number

934162-61-5

Product Name

A-966492

IUPAC Name

2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1

InChI Key

AHIVQGOUBLVTCB-AWEZNQCLSA-N

SMILES

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide
A 966492
A-966492
A966492

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.